tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Overview
Description
This compound is a derivative of tert-butyl carbamate . It has a complex structure with multiple functional groups, including a hydroxymethyl group attached to a 1H-1,2,3-triazol-1-yl ring, an ethyl group, and a methyl carbamate group .
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including condensation, decarboxylation, hydrolysis, reduction, and acylation . The raw materials used in the synthesis include diethyl acetamidornalonate and 4-substituent biphenyl . The solvents used in the synthesis are recoverable, reducing environmental pollution and production cost .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups . The 1H-1,2,3-triazol-1-yl ring and the carbamate group contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, tert-butyl carbamate can undergo palladium-catalyzed cross-coupling reactions with various aryl halides .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . The tert-butyl group serves as a protective group for amines, allowing for selective reactions to occur elsewhere in the molecule without affecting the amine group. This is particularly useful in multi-step organic syntheses where functional group compatibility is crucial.
Development of Tetrasubstituted Pyrroles
The compound finds application in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are significant in medicinal chemistry due to their presence in various biologically active natural products and pharmaceuticals.
Positron Emission Tomography (PET) Imaging
In the field of diagnostic imaging, this compound has been used in the synthesis of novel fluorine-18-labeled tracers for PET imaging of Bruton’s tyrosine kinase (BTK) . BTK is a target for treating B-cell malignancies and autoimmune diseases, and the development of such tracers can aid in the discovery and development of BTK inhibitors.
Research on BTK-Positive Tumors
The compound has been involved in studies to understand the uptake and distribution of PET tracers in BTK-positive tumors . This research is pivotal for the clinical diagnosis and treatment monitoring of B-cell malignancies.
Synthesis of Gamma Secretase Modulators
It has been used in the design and synthesis of a novel series of oxadiazine gamma secretase modulators for familial Alzheimer’s disease. Gamma secretase modulators are promising therapeutic agents for the treatment of Alzheimer’s disease.
Organic Building Blocks
As an organic building block, this compound provides a versatile starting material for a wide range of chemical syntheses . Its structure contains functional groups that are amenable to further chemical modifications, making it a valuable reagent in organic chemistry.
Protective Group in Peptide Synthesis
The tert-butyl moiety is commonly used as a protective group in peptide synthesis . It protects functional groups like carboxylic acids and alcohols from undesired side reactions during the synthesis process.
properties
IUPAC Name |
tert-butyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-11(2,3)18-10(17)14(4)5-6-15-7-9(8-16)12-13-15/h7,16H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLSLZCIPDSXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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